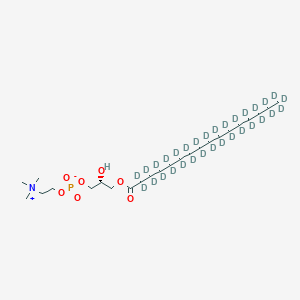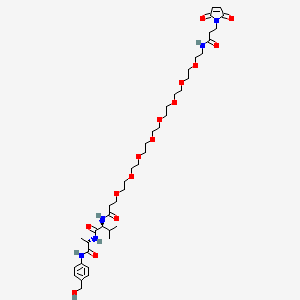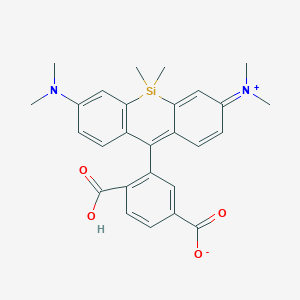
4-Isopropyl-1,4-cyclohexadien-1-YL methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring an isopropyl group and a methyl ether functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER typically involves the alkylation of 1,4-cyclohexadiene with isopropyl halides under basic conditions, followed by the introduction of the methyl ether group through a Williamson ether synthesis. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted ethers or other derivatives.
科学的研究の応用
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The presence of the isopropyl and methyl ether groups can affect its binding affinity and specificity towards these targets.
類似化合物との比較
4-ISOPROPYL-1,3-CYCLOHEXADIEN-1-YL METHANOL: This compound has a hydroxyl group instead of a methyl ether group, leading to different chemical properties and reactivity.
4-ISOPROPYL-1,5-CYCLOHEXADIEN-1-YL METHANOL: Similar structure but with a different position of the double bonds, affecting its stability and reactivity.
4-ISOPROPYLBENZYL ALCOHOL: A benzyl alcohol derivative with similar functional groups but an aromatic ring structure.
Uniqueness: 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
99180-72-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-methoxy-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,7-8H,5-6H2,1-3H3 |
InChIキー |
PPTRLIZGYIOVAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CCC(=CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

